BS-181 (dichlorhydrate)

Vue d'ensemble

Description

Le chlorhydrate de BS 181 est un inhibiteur puissant et sélectif de la kinase dépendante des cyclines 7 (CDK7). Il a une concentration inhibitrice (IC50) de 21 nanomolaires (nM) pour la CDK7, ce qui le rend très efficace pour inhiber cette kinase. Le chlorhydrate de BS 181 inhibe également d'autres kinases dépendantes des cyclines telles que la CDK2, la CDK5 et la CDK9, mais avec des valeurs d'IC50 significativement plus élevées, ce qui indique sa sélectivité pour la CDK7 .

Applications De Recherche Scientifique

BS 181 dihydrochloride has a wide range of scientific research applications, including:

Cancer Research: It is used to study the role of CDK7 in cancer cell proliferation and apoptosis. .

Cell Cycle Studies: The compound is used to investigate the regulation of the cell cycle, particularly the transition from G1 to S phase.

Transcriptional Regulation: BS 181 dihydrochloride helps in understanding the role of CDK7 in transcriptional regulation by inhibiting the phosphorylation of RNA polymerase II.

Drug Development: It serves as a lead compound for developing new CDK7 inhibitors with improved efficacy and selectivity.

Mécanisme D'action

Target of Action

BS-181 (dihydrochloride) is a potent and selective inhibitor of Cyclin-dependent kinase 7 (CDK7) . CDK7, along with cyclin H and MAT1, forms the CDK-activating complex (CAK), which directs progression through the cell cycle via T-loop phosphorylation of cell cycle CDKs . CDK7 also plays a role in the regulation of transcription as a component of the general transcription factor TFIIH .

Mode of Action

BS-181 (dihydrochloride) interacts with CDK7 and inhibits its activity . This inhibition results in reduced phosphorylation of CDK7 targets . The IC50 value of BS-181 for CDK7 is 21 nM, showing a >40-fold selectivity for CDK7 over other CDKs .

Biochemical Pathways

The inhibition of CDK7 by BS-181 affects the cell cycle and transcription processes . It reduces the T-loop phosphorylation required for activation of CDKs 1, 2, 4, and 6, which drive cell cycle progression . In terms of transcription, BS-181 inhibits CDK7-mediated phosphorylation of RNA polymerase II (Pol II) at active gene promoters, affecting transcription initiation .

Pharmacokinetics

It’s known that the compound shows rapid clearance when administered intravenously or intraperitoneally .

Result of Action

The inhibition of CDK7 by BS-181 leads to cell cycle arrest and apoptosis . It down-regulates CDK4 and cyclin D1 expression . BS-181 inhibits the growth of a range of cancer cells, including breast, lung, prostate, and colorectal cancer cells, with IC50 values ranging from 11.5 μM to 37.3 μM .

Action Environment

It’s known that the compound shows anticancer activities in both in vitro and in vivo settings .

Analyse Biochimique

Biochemical Properties

BS-181 (dihydrochloride) plays a crucial role in biochemical reactions by inhibiting CDK7, an enzyme involved in cell cycle regulation. It selectively inhibits CDK7 with an IC50 value of 21 nM, while also inhibiting CDK2, CDK5, and CDK9 with higher IC50 values of 880 nM, 3000 nM, and 4200 nM, respectively . This selective inhibition disrupts the phosphorylation of the RNA polymerase II C-terminal domain at serine 5, leading to down-regulation of CDK4 and cyclin D1 expression .

Cellular Effects

BS-181 (dihydrochloride) has profound effects on various types of cells and cellular processes. It inhibits the growth of breast cancer cell lines such as MCF-7, MDA-MB-231, T47D, and ZR-75-1, as well as colorectal cancer cell lines like COLO-205 and HCT-116 . The compound induces cell cycle arrest at the G1 phase and promotes apoptosis, as evidenced by the accumulation of cells in the sub-G1 phase at higher concentrations .

Molecular Mechanism

The molecular mechanism of BS-181 (dihydrochloride) involves its binding to CDK7, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of CDK7 substrates, leading to cell cycle arrest and apoptosis . The compound also down-regulates the expression of CDK4 and cyclin D1, further contributing to its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of BS-181 (dihydrochloride) change over time. The compound shows stability in solution for up to one month when stored at -20°C . Over time, it continues to inhibit cancer cell growth and induce apoptosis, with long-term effects observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of BS-181 (dihydrochloride) vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects may be observed, including weight loss and organ toxicity . The compound has been shown to inhibit the growth of MCF-7 tumor xenografts in mice .

Metabolic Pathways

BS-181 (dihydrochloride) is involved in metabolic pathways related to cell cycle regulation. It interacts with enzymes such as CDK7, CDK2, CDK5, and CDK9, affecting their activity and leading to changes in metabolic flux and metabolite levels . The compound’s inhibition of CDK7 disrupts the phosphorylation of RNA polymerase II, impacting gene expression and cellular metabolism .

Transport and Distribution

Within cells and tissues, BS-181 (dihydrochloride) is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation are influenced by these interactions, affecting its overall efficacy and activity .

Subcellular Localization

BS-181 (dihydrochloride) is localized in specific subcellular compartments, where it exerts its inhibitory effects on CDK7. The compound’s activity is influenced by its subcellular localization, with targeting signals and post-translational modifications directing it to specific organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de BS 181 implique plusieurs étapes, à partir du noyau de pyrazolo[1,5-a]pyrimidine approprié. Les étapes clés comprennent :

- Formation du noyau de pyrazolo[1,5-a]pyrimidine.

- Introduction de la chaîne latérale aminohexyle.

- Benzylation de l'atome d'azote.

- Formation du sel de dihydrochlorure.

Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de températures contrôlées et de catalyseurs spécifiques pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle du chlorhydrate de BS 181 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité, la rentabilité et les considérations environnementales. Cela inclut l'utilisation de réacteurs à grande échelle, de procédés en flux continu et de techniques de purification avancées pour garantir que le composé répond aux spécifications requises .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de BS 181 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant potentiellement l'activité du composé.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels, ce qui peut augmenter ou diminuer son activité inhibitrice.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers agents halogénants et nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés aminés .

Applications de la recherche scientifique

Le chlorhydrate de BS 181 a une large gamme d'applications de recherche scientifique, notamment :

Recherche sur le cancer : Il est utilisé pour étudier le rôle de la CDK7 dans la prolifération et l'apoptose des cellules cancéreuses. .

Études du cycle cellulaire : Le composé est utilisé pour étudier la régulation du cycle cellulaire, en particulier la transition de la phase G1 à la phase S.

Régulation transcriptionnelle : Le chlorhydrate de BS 181 aide à comprendre le rôle de la CDK7 dans la régulation transcriptionnelle en inhibant la phosphorylation de l'ARN polymérase II.

Développement de médicaments : Il sert de composé de tête pour développer de nouveaux inhibiteurs de la CDK7 avec une efficacité et une sélectivité améliorées.

Mécanisme d'action

Le chlorhydrate de BS 181 exerce ses effets en inhibant sélectivement la CDK7. La CDK7 est un régulateur clé du cycle cellulaire et de la transcription. En inhibant la CDK7, le chlorhydrate de BS 181 empêche la phosphorylation de l'ARN polymérase II, ce qui entraîne une activité transcriptionnelle réduite. Cette inhibition entraîne un arrêt du cycle cellulaire et une apoptose dans les cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de BS 181 est unique en raison de sa forte sélectivité pour la CDK7. Les composés similaires comprennent :

Séliciclib : Un autre inhibiteur de la CDK, mais avec moins de sélectivité pour la CDK7.

Flavopiridol : Un inhibiteur de la CDK à large spectre avec une activité contre plusieurs CDK.

Roscovitine : Inhibe la CDK2, la CDK7 et la CDK9, mais avec une sélectivité inférieure à celle du chlorhydrate de BS 181

Le chlorhydrate de BS 181 se distingue par son inhibition puissante et sélective de la CDK7, ce qui en fait un outil précieux dans la recherche sur le cancer et le développement de médicaments .

Propriétés

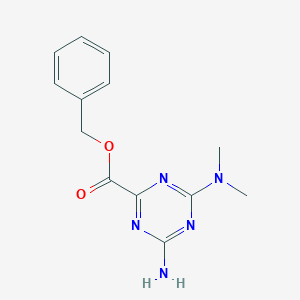

IUPAC Name |

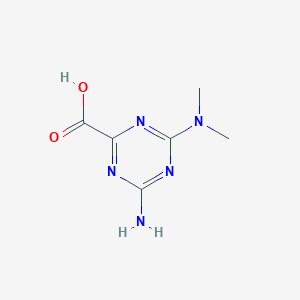

5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N6.2ClH/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23;;/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3,(H,24,27);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXAMTBYYTXHSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCCCCCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![BENZYL N-[1-(2-FLUOROPHENYL)CYCLOPROPYL]CARBAMATE](/img/structure/B1381219.png)